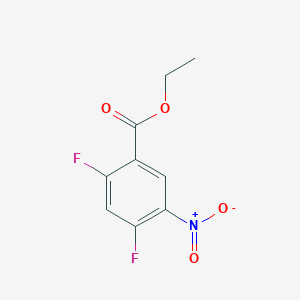

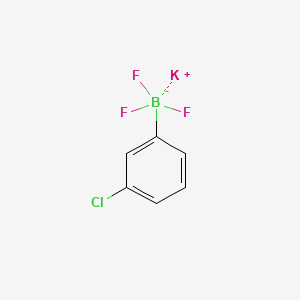

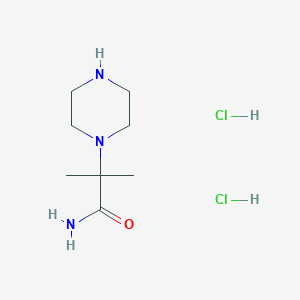

![molecular formula C16H15N3O3 B1358529 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid CAS No. 902836-43-5](/img/structure/B1358529.png)

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

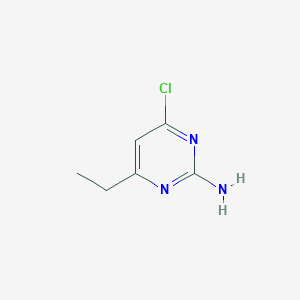

“2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid” is a unique chemical compound with the linear formula C16H15O3N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The compound contains a total of 39 bonds, including 24 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular formula is C16H15N3O3 and it has a molecular weight of 297.31 g/mol.Scientific Research Applications

Synthesis and Derivative Formation

- The compound has been explored in the synthesis of various derivatives, including pyrimidines and imidazo-pyrimidines. For instance, Harutyunyan et al. (2015) synthesized derivatives of pyrimidin-5-ylpropanoic acids and 8-aryl-4-methyl-2-phenyl-5,6,7,8-tetrahydropyrido-[2,3-d]pyrimidin-7-ones from similar acids (Harutyunyan et al., 2015).

Biological and Pharmacological Activities

- Some derivatives of the compound have shown biological activities, including central nervous system (CNS) activity and anti-inflammatory effects. Długosz and Machoń (1986) reported CNS activity and anti-inflammatory activity in a series of 1‐substituted 7‐methyl-2,3‐dihydroimidazo[1,2‐c]pyrimidin-5‐ones (Długosz & Machoń, 1986).

Chemical Transformations

- The compound has been utilized in various chemical reactions, demonstrating the versatility of its structure in synthetic chemistry. Jakubkienė et al. (2008) described the synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones and their reactions with nucleophiles, showcasing the compound's reactivity and transformation capabilities (Jakubkienė et al., 2008).

Innovative Synthetic Approaches

- Innovative approaches to synthesize related compounds have been reported, highlighting the ongoing research interest in this area. Harutyunyan (2016) explored new methods for synthesizing condensed pyrimidines, which could be applicable to similar compounds (Harutyunyan, 2016).

Exploration of Related Chemical Structures

- Research has also focused on the synthesis and properties of structurally similar compounds, providing insight into the broader chemical family to which the compound belongs. Lis, Traina, and Huffman (1990) investigated the synthesis of 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, a compound with a related structure (Lis, Traina, & Huffman, 1990).

properties

IUPAC Name |

2-(7-methyl-5-oxo-2-phenylimidazo[1,2-a]pyrimidin-8-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-10-8-14(20)18-9-13(12-6-4-3-5-7-12)17-16(18)19(10)11(2)15(21)22/h3-9,11H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXJJFNTACOEIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C=C(N=C2N1C(C)C(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

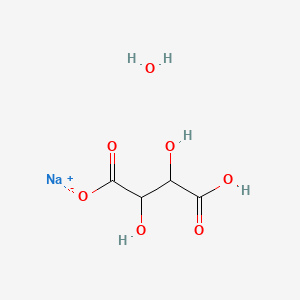

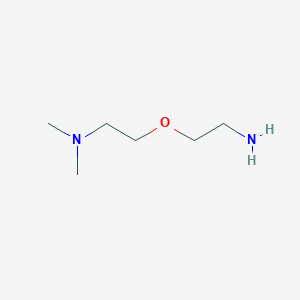

![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)